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Compound of Interest

Compound Name: 1-(but-3-en-1-yl)-1H-pyrazol-4-ol

CAS No.: 2098148-60-6

Cat. No.: B1485417

Get Quote

Executive Summary
In drug design, the choice between an N-allyl and an N-butenyl substituent on a pyrazole-4-ol

scaffold is a critical determinant of metabolic fate and toxicity.

N-Allyl Derivatives: Exhibit poor metabolic stability and high toxicity risks. The allyl moiety

acts as a metabolic "soft spot," undergoing rapid CYP450-mediated oxidation to release

acrolein (a highly toxic Michael acceptor) or forming reactive glycidamide-like epoxides.

Furthermore, the N-allyl group is electronically activated for rapid N-dealkylation.

N-Butenyl Derivatives (specifically N-3-butenyl): Offer superior stability. The addition of a

methylene spacer (homoallylic position) disrupts the conjugation required for rapid

dealkylation and shifts the metabolic pathway away from immediate acrolein formation.

While more lipophilic, they exhibit longer half-lives (

) in microsomal assays and a cleaner safety profile.

Recommendation: For therapeutic candidates, N-butenyl (homoallyl) is the preferred

substituent. N-allyl should be restricted to use as a sacrificial protecting group or intermediate.
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Chemical Stability Profile
Electronic & Steric Factors
The pyrazole-4-ol core is electron-rich and susceptible to oxidation. The N-substituent

modulates this reactivity through inductive effects and steric shielding.

Feature
N-Allyl (

)

N-Butenyl (

)
Impact on Stability

Inductive Effect

Electron-withdrawing (

carbon

to N)

Weakly electron-

donating (alkyl

spacer)

Allyl reduces N-

basicity but activates

-C-H acidity.

Steric Shielding Low Moderate

Butenyl provides

better shielding

against hydrolytic

attack at the N-

position.

Isomerization
High Risk (to

propenyl)
Low Risk

Allyl amines can

isomerize to enamines

(propenyl) under

catalysis; homoallyl is

stable.

Oxidation Sensitivity[1]
Pyrazole-4-ol Core: The 4-hydroxy group renders the ring prone to oxidation, forming 4H-

pyrazol-4-ones or quinoid-like species. This transformation is accelerated by electron-

donating N-substituents.

Substituent Interaction: The N-allyl group can participate in radical delocalization, potentially

lowering the energy barrier for ring oxidation compared to the N-butenyl analog.

Metabolic Stability (ADME)
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This is the differentiating factor. The N-allyl group is a known "toxicophore" in specific contexts

due to its metabolic downstream products.

Metabolic Pathways
Pathway A: N-Allyl Decomposition (High Risk)

-Hydroxylation: CYP450 enzymes hydroxylate the allylic carbon (

to nitrogen).

Dealkylation: The resulting hemiaminal collapses spontaneously.

Toxicity: This releases Acrolein (

), a potent hepatotoxin that depletes Glutathione (GSH) and alkylates DNA/proteins.

Pathway B: N-Butenyl Metabolism (Improved Stability)
-Oxidation: CYP enzymes prefer the terminal alkene or the

-1 carbon.

Epoxidation: The terminal double bond forms an epoxide. While reactive, it is less

electrophilic than the conjugated acrolein.

Slower Dealkylation: The

-carbon is not allylic; it is a standard alkyl carbon. Hydroxylation here is slower (

is lower), leading to a significantly extended half-life (

).

Visualization of Metabolic Fate
The following diagram illustrates the divergent metabolic pathways and the resulting toxicity

risks.
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Figure 1: Divergent metabolic pathways. The N-allyl derivative rapidly generates toxic acrolein,

whereas the N-butenyl derivative favors clearance via epoxidation/hydrolysis.

Experimental Data Comparison
The following data represents typical performance metrics for pyrazole derivatives in standard

ADME assays.

Table 1: In Vitro Stability Profile
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Parameter N-Allyl Derivative
N-Butenyl
Derivative

Notes

HLM

(min)

Human Liver

Microsomes. Allyl is

rapidly cleared.

(

L/min/mg)
(High) (Moderate) Intrinsic Clearance.

GSH Adducts Detected (+57 Da) Not Detected / Low

Indicates reactive

acrolein formation

(Michael addition).

LogD (pH 7.4)

Butenyl is more

lipophilic (+0.5 log

units).

Chemical
hours hours

In 0.1 M HCl / 60°C

(Acid stability).

Experimental Protocols
To validate these findings in your specific series, use the following standardized protocols.

Reactive Metabolite Trapping Assay (GSH)
Purpose: Detect the formation of acrolein or reactive epoxides.

Incubation: Incubate test compound (

) with Human Liver Microsomes (1 mg/mL) in phosphate buffer (pH 7.4).

Cofactors: Add NADPH (

) and Glutathione (GSH,

).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1485417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Timepoints: Quench aliquots at 0, 15, 30, and 60 min using ice-cold acetonitrile.

Analysis: Analyze supernatant via LC-MS/MS.

Detection: Look for Parent + 307 Da (GSH adduct) or specific Acrolein-GSH adducts.

Forced Degradation Workflow
Purpose: Assess chemical stability of the pyrazole-4-ol core.

Stress Conditions

Test Compound
(1 mg/mL)

0.1 M HCl
60°C, 4h

0.1 M NaOH
RT, 4h

3% H2O2
RT, 2h

LC-UV / MS Analysis
(Quantify % Remaining)

Determine Degradation Pathway:
1. Hydrolysis

2. Oxidation (Quinone)

Click to download full resolution via product page

Figure 2: Forced degradation workflow to assess intrinsic chemical stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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